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Introduction
FHD-286 is a potent, selective, and orally bioavailable small-molecule inhibitor of the dual

ATPase subunits BRG1 (SMARCA4) and BRM (SMARCA2) of the BAF (SWI/SNF) chromatin

remodeling complex.[1][2] The BAF complex plays a critical role in regulating gene expression,

and its dysregulation is implicated in various cancers, including acute myeloid leukemia (AML)

and uveal melanoma.[3][4] By inhibiting the catalytic activity of the BAF complex, FHD-286
aims to disrupt oncogenic transcriptional programs and induce anti-tumor responses.[4]

Preclinical studies utilizing patient-derived xenograft (PDX) models have demonstrated the

potential of FHD-286 in treating these malignancies.[5]

These application notes provide a comprehensive overview of the available preclinical data and

detailed protocols for the evaluation of FHD-286 in PDX models.

Data Presentation
While specific quantitative data from preclinical PDX studies are not extensively published in

peer-reviewed literature, presentations from the developing company, Foghorn Therapeutics,

have indicated dose-dependent tumor growth inhibition in AML xenograft models. The following

tables summarize the qualitative findings and key characteristics of FHD-286 preclinical

studies.
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Table 1: Summary of FHD-286 Efficacy in Preclinical Models

Model Type Cancer Type Key Findings Reference

Patient-Derived

Xenograft (PDX)

Acute Myeloid

Leukemia (MLL1r)

Monotherapy for 4-6

weeks reduced AML

burden and improved

survival.

N/A

Cell Line-Derived

Xenograft (CDX)

Acute Myeloid

Leukemia (MV4-11,

OCI-AML2)

Dose-dependent

tumor growth

inhibition observed.

[3]

Patient-Derived

Samples

Acute Myeloid

Leukemia

Broad efficacy with a

pro-differentiation

effect at

concentrations <100

nM.

[3]

Xenograft and PDX

Models
Uveal Melanoma

Robust efficacy at

well-tolerated doses.
[5]

Table 2: Dosing and Administration in Preclinical Mouse Models

Compound Dose
Route of
Administration

Vehicle
(Recommende
d)

Reference

FHD-286

1.5 mg/kg QD

(efficacious

dose)

Oral Gavage

0.5%

methylcellulose

in sterile water

N/A

Signaling Pathway and Mechanism of Action
FHD-286 targets the core enzymatic machinery of the BAF (mSWI/SNF) chromatin remodeling

complex. By inhibiting the ATPase activity of both BRG1 and BRM, FHD-286 prevents the

complex from altering the structure of chromatin. This, in turn, leads to the repression of key
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oncogenic transcription factors, such as MYC, and subsequent downstream effects on cell

cycle, proliferation, and differentiation.
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Caption: Mechanism of action of FHD-286.
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Experimental Protocols
The following protocols provide a framework for conducting preclinical studies of FHD-286 in

patient-derived xenograft models of acute myeloid leukemia.

Protocol 1: Establishment of AML Patient-Derived
Xenografts
This protocol outlines the procedure for engrafting primary human AML cells into

immunodeficient mice.

Materials:

Cryopreserved primary human AML cells

Immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG)

Sterile PBS

Ficoll-Paque PLUS

RPMI 1640 medium with 10% FBS

Animal irradiator (optional)

Sterile syringes and needles

Procedure:

Mouse Preparation:

Use 6-8 week old immunodeficient mice.

To enhance engraftment, sublethally irradiate mice (e.g., 200-250 cGy) 24 hours prior to

cell injection.

AML Cell Preparation:
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Thaw cryopreserved primary AML cells rapidly in a 37°C water bath.

Wash the cells with RPMI 1640 medium and perform a viable cell count using trypan blue

exclusion.

If necessary, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

Resuspend the cells in sterile PBS at a concentration of 25-50 x 106 cells/mL.

Cell Injection:

Inject 5-10 x 106 viable AML cells in a volume of 200 µL intravenously (IV) via the tail vein.

Engraftment Monitoring:

Beginning 4 weeks post-injection, monitor for signs of leukemia development (e.g., weight

loss, ruffled fur, hind-limb paralysis).

Monitor engraftment by performing flow cytometry on peripheral blood samples to detect

the percentage of human CD45+ cells.
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Caption: Workflow for AML PDX model establishment.

Protocol 2: FHD-286 Efficacy Study in Established AML
PDX Models
This protocol describes the treatment of established AML PDX models with FHD-286.

Materials:

Established AML PDX mice (hCD45+ engraftment >1%)
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FHD-286

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Oral gavage needles (20-22 gauge)

Sterile syringes

Procedure:

Animal Randomization:

Once leukemia is established, randomize mice into treatment and control groups (n=8-10

mice per group).

FHD-286 Formulation:

Prepare a suspension of FHD-286 in the vehicle at the desired concentration (e.g., 0.15

mg/mL for a 1.5 mg/kg dose in a 10 mL/kg volume).

Ensure the suspension is homogenous by vortexing before each administration.

Drug Administration:

Administer FHD-286 or vehicle to the respective groups via oral gavage once daily (QD).

The treatment duration can range from 21 to 42 days, depending on the study endpoints.

Monitoring and Endpoints:

Monitor animal health and body weight 2-3 times per week.

Measure tumor burden by quantifying the percentage of human CD45+ cells in peripheral

blood weekly.

Primary endpoints may include overall survival and reduction in leukemic burden in the

peripheral blood, bone marrow, and spleen at the end of the study.
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At the study endpoint, collect tissues for further analysis (e.g., flow cytometry,

immunohistochemistry, Western blot).

Data Analysis:

Analyze differences in survival between treatment and control groups using Kaplan-Meier

curves and log-rank tests.

Compare leukemic burden between groups using appropriate statistical tests (e.g., t-test,

ANOVA).
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Caption: Experimental workflow for FHD-286 PDX study.

Conclusion
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FHD-286 has demonstrated promising preclinical anti-tumor activity in patient-derived xenograft

models of AML and uveal melanoma. The provided protocols offer a standardized approach for

researchers to further evaluate the efficacy and mechanism of action of this novel BAF inhibitor.

Rigorous and well-controlled preclinical studies using these models are essential for the

continued development of FHD-286 as a potential therapeutic agent for these challenging

malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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